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Compound of Interest

Compound Name: MIM1

Cat. No.: B15583709 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the discovery and initial characterization

of the Mitochondrial Import protein 1 (MIM1), a key player in the biogenesis of the mitochondrial

outer membrane.

Introduction
MIM1 is an integral protein of the mitochondrial outer membrane essential for the assembly of

the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[1][2] Specifically, it

plays a crucial role in the biogenesis of Tom40, the central channel-forming component of the

TOM complex.[1][2][3] Subsequent research has further elucidated its function, identifying it as

a central component in the import machinery for multispanning α-helical outer membrane

proteins, where it cooperates with the receptor Tom70.[4][5][6] MIM1 is conserved among fungi

and is crucial for maintaining mitochondrial morphology and function.[1]

Discovery and Initial Identification
MIM1, also known as YOL026C in Saccharomyces cerevisiae, was identified through

proteomic analysis of the mitochondrial outer membrane of Neurospora crassa and

subsequently characterized in yeast.[3] Initial studies revealed that depletion of MIM1 leads to

a significant growth defect and the accumulation of mitochondrial precursor proteins.[1][3] It

was established that MIM1 is not a core component of the TOM or the TOB/SAM (Sorting and
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Assembly Machinery) complexes but appears to be part of another, yet to be fully

characterized, complex.[1][2]

Molecular and Cellular Characterization
3.1. Subcellular Localization and Topology

MIM1 is an integral protein of the mitochondrial outer membrane.[1] Biochemical fractionation

and protease protection assays confirmed its localization to the mitochondria.[1][3] Alkaline

extraction experiments demonstrated that MIM1 is firmly embedded within the membrane.[1]

The protein has a single transmembrane α-helical segment.[4]

3.2. Role in TOM Complex Assembly

The primary function initially attributed to MIM1 is its essential role in the assembly of the TOM

complex.[1][3] Depletion of MIM1 abrogates the formation of the mature TOM complex, leading

to the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][3]

MIM1's function is required after the initial insertion of the Tom40 precursor into the outer

membrane by the TOB/SAM complex.[1][2] It is hypothesized to be involved in a step following

the release of Tom40 from the TOB complex or in its subsequent oligomerization.[1][3]

3.3. Role in the Import of Multispanning Outer Membrane Proteins

Further research expanded the role of MIM1 to the import of multispanning α-helical outer

membrane proteins, such as Ugo1.[4][6] The MIM complex, of which MIM1 is a central

component, cooperates with the Tom70 receptor to facilitate the insertion and assembly of

these proteins into the outer membrane.[4][5][6]

Quantitative Data Summary
While the initial characterization of MIM1 primarily relied on qualitative and semi-quantitative

methods, the following table summarizes the key observations in a structured format.
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Experimental

Observation
Methodology

Result in MIM1

Depleted/Mutant

Cells

Reference

Cell Growth
Growth Curve

Analysis

Strongly reduced

growth on non-

fermentable carbon

sources (lactate).

[1][3]

TOM Complex

Assembly

Blue Native Gel

Electrophoresis

(BNGE) &

Immunoblotting

Accumulation of a

~100 kDa Tom40-

containing

intermediate; absence

of the fully assembled

~400 kDa TOM

complex.

[1][3]

Tom40 Import

Intermediate II

In vitro import assay

with radiolabeled

Tom40 followed by

BNGE

Intermediate II

(representing Tom40

released from the

TOB complex) is less

prominent compared

to wild-type.

[1]

Stability of existing

TOM complex

BNGE of mitochondria

from cells after Mim1

depletion

The pre-existing TOM

complex remains

stable.

[1][3]

Biogenesis of other

outer membrane

proteins (Porin,

TOB/SAM complex)

SDS-PAGE &

Immunoblotting

No significant effect

on the levels or

assembly of porin or

the TOB/SAM

complex.

[1][3]

Import of

Multispanning Protein

(Ugo1)

In organello import

assays

Impaired import and

membrane insertion of

Ugo1.

[4][6]
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MIM1 Complex Size

Blue Native Gel

Electrophoresis

(BNGE)

Forms an oligomeric

complex of

approximately 200

kDa.

[4]

Experimental Protocols
5.1. Yeast Strains and Growth Conditions

MIM1 Depletion Strain: A yeast strain was constructed where the endogenous MIM1
promoter was replaced with a galactose-inducible GAL10 promoter.[1][3]

Growth Media: For MIM1 depletion, cells were initially grown in a lactate medium containing

0.1% galactose and then shifted to a lactate medium with 0.1% glucose to repress MIM1
expression.[1][3]

5.2. Isolation of Mitochondria

Mitochondria were isolated from yeast cells by differential centrifugation following enzymatic

digestion of the cell wall with zymolyase, as previously described.[1]

5.3. In Vitro Protein Import Assay

Radiolabeled precursor proteins (e.g., Tom40) were synthesized in vitro using a rabbit

reticulocyte lysate system in the presence of [³⁵S]methionine.

Isolated mitochondria were incubated with the radiolabeled precursor proteins at 25°C for

various time points.[1]

Import was stopped by placing the samples on ice.

Non-imported precursor proteins were removed by treatment with proteinase K.

Mitochondria were re-isolated, washed, and subjected to analysis by SDS-PAGE or Blue

Native Gel Electrophoresis (BNGE) followed by autoradiography.[1]

5.4. Blue Native Gel Electrophoresis (BNGE)
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Isolated mitochondria were solubilized in a buffer containing a non-ionic detergent such as

digitonin (e.g., 1%).

The solubilized protein complexes were separated on a native polyacrylamide gel containing

Coomassie Brilliant Blue G-250.

Proteins were then transferred to a PVDF membrane and analyzed by immunoblotting with

specific antibodies or, for in vitro import assays, by autoradiography.[1]

5.5. Co-immunoprecipitation

Mitochondria expressing a tagged version of a protein of interest (e.g., His-tagged Tom40)

were lysed with a non-ionic detergent.

The lysate was incubated with affinity beads (e.g., Ni-NTA for His-tags) to capture the tagged

protein and its interaction partners.

After washing the beads to remove non-specific binders, the bound proteins were eluted.

The eluate was analyzed by SDS-PAGE and immunoblotting to detect co-purified proteins.[6]

Visualizations
6.1. Signaling and Assembly Pathways
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Caption: The role of MIM1 in the biogenesis pathway of the Tom40 subunit of the TOM

complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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